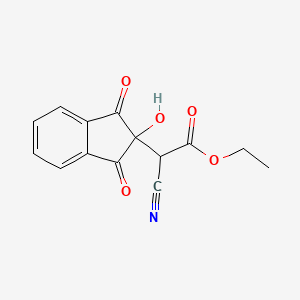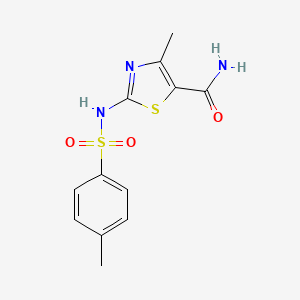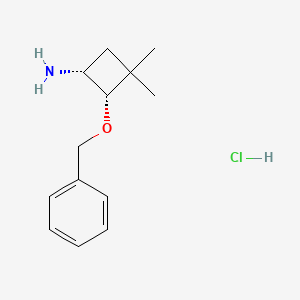
ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate is a complex organic compound with a unique structure that includes an indene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as cyano, hydroxy, and ester groups, makes it a versatile molecule for chemical reactions and modifications.
Mécanisme D'action
Target of Action
Similar compounds, such as n-cyanoacetamides, are known to be precursors for heterocyclic synthesis . They interact with various bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to the formation of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various organic heterocycles .
Result of Action
The result of the compound’s action is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .
Action Environment
The action of Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate can be influenced by environmental factors. For instance, the inhibitory character of a similar compound, Ethyl 2-Cyano-2- (1,3-dithian-2-ylidene) Acetate, increases with the concentration but is inversely related to the temperature . It has been shown to inhibit the corrosion reaction in both acidic environments, with the inhibition efficiency being stronger in H2SO4 than in HCl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves the reaction of phthalic anhydride with glycine ethyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indene moiety. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a keto-ester derivative.
Reduction: Formation of an amino-ester derivative.
Substitution: Formation of amide or ether derivatives.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other indene derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-2-20-13(18)10(7-15)14(19)11(16)8-5-3-4-6-9(8)12(14)17/h3-6,10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPOAJOTHUHEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)

![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)

![2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B2928509.png)
![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2928515.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928516.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)

